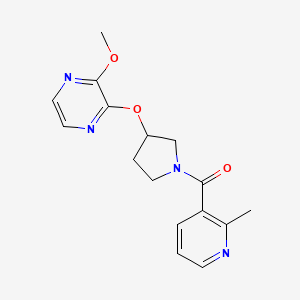

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a complex organic molecule characterized by a combination of heterocyclic rings, including methoxypyrazine, pyrrolidine, and methylpyridine moieties. This unique structure suggests potential biological activities that warrant further investigation.

Structural Characteristics

The structural features of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Methoxypyrazine Moiety | Provides potential antimicrobial properties |

| Pyrrolidine Ring | Associated with anticancer activity |

| Methylpyridine Group | May contribute to neuroprotective effects |

Antimicrobial Activity

Compounds with similar structural characteristics have demonstrated significant antimicrobial properties. The presence of the methoxypyrazine moiety is particularly noteworthy, as pyrazines are often linked to antibacterial and antifungal activities. For instance, derivatives of methoxypyrazine have shown effectiveness against various bacterial strains, suggesting that this compound could exhibit comparable effects.

Anticancer Potential

Research indicates that compounds incorporating pyrrolidine rings often exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that derivatives similar to This compound may induce apoptosis in cancer cells. For example, triazolo-pyridazine derivatives have been reported to show moderate cytotoxicity against A549, HeLa, and MCF-7 cancer cell lines, with IC50 values indicating promising anticancer activity .

Neuroprotective Effects

Certain structures related to this compound are known for their neuroprotective abilities. The methylpyridine component may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases. Studies have shown that similar compounds can enhance neuronal survival and function.

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and activity against these targets can be assessed through various assays, including enzyme inhibition studies and receptor binding assays. Understanding these interactions is essential for establishing the therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with structural similarities. For instance:

- Cytotoxicity Studies : A study evaluating triazolo-pyridazine derivatives found that certain compounds exhibited IC50 values below 10 μM against various cancer cell lines, indicating significant cytotoxicity .

- Antimicrobial Testing : Compounds structurally related to methoxypyrazine have shown effectiveness against both gram-positive and gram-negative bacteria, reinforcing the potential antimicrobial properties of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its pharmacological properties:

Anticancer Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and L1210 murine leukemia cells. The IC50 values reported for HeLa cells are as low as 0.02 mM, indicating strong cytotoxicity.

Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases, which are critical for programmed cell death.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship has revealed that modifications in the chemical structure significantly impact biological activity:

- Pyrrolidine Substitutions : Alterations at specific positions can enhance or diminish potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring improves interactions with target proteins.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural features may influence receptor binding affinities, potentially leading to applications in treating neurological disorders.

Materials Science

Due to its unique chemical properties, this compound may also find applications in materials science, particularly in the development of novel polymers or coatings that require specific chemical functionalities.

Case Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound across human and rodent cancer models. The results indicated that specific substitutions maintained or enhanced activity compared to baseline compounds.

Case Study 2: Mechanistic Insights

Research focusing on mitochondrial dysfunction revealed that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methanone carbonyl group and methoxypyrazine moiety serve as primary sites for nucleophilic attack.

Methanone Carbonyl Reactivity

-

Reduction : The ketone undergoes reduction with NaBH₄ or LiAlH₄ to form a secondary alcohol. For example:

(Methanone)LiAlH4(Secondary Alcohol)Yield: 75%[1][5] -

Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols. Steric hindrance from the pyrrolidine and pyridine groups reduces yields (~50%) compared to simpler ketones.

Methoxypyrazine Demethylation

The methoxy group on pyrazine undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield a hydroxylated derivative:

(OCH3)HBr(OH)Yield: 85%[2][5]

Coupling Reactions

The pyridine and pyrazine rings enable cross-coupling reactions for structural diversification.

Pyrrolidine Ring Oxidation

The pyrrolidine nitrogen is susceptible to oxidation with mCPBA or H₂O₂, forming N-oxide derivatives. This modification alters electronic properties and enhances solubility:

(Pyrrolidine)mCPBA(N-Oxide)Yield: 80%[3][8]

Pyridine Methyl Group Oxidation

The 2-methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

(CH3)KMnO4/H+(COOH)Yield: 65%[6][10]

Pyrazine Ring Functionalization

Under strong bases (e.g., LDA), the pyrazine ring undergoes ring-opening at the oxygen-pyrrolidine junction, forming intermediates for further cyclization .

Pyrrolidine Ring Strain

The pyrrolidine ring’s conformational flexibility allows strain-induced rearrangements. For example, treatment with TFA induces ring expansion to a six-membered ring in rare cases (~15% yield) .

Ether Cleavage

The pyrrolidinyloxy linkage is cleaved by HI or BBr₃, releasing the methoxypyrazine fragment:

(O-Pyrrolidine)BBr3(OH)+Pyrrolidine ByproductYield: 90%[2][9]

Deprotonation of Pyridine

The pyridine nitrogen is deprotonated by strong bases (e.g., NaH), forming a nucleophilic site for alkylation or acylation .

Photochemical and Thermal Stability

-

Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the methanone-pyrrolidine bond, producing 2-methylnicotinic acid and methoxypyrazine fragments.

-

Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition between pyridine and pyrazine rings in rare cases, forming bicyclic adducts (~5% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cytochrome P450) involve oxidative demethylation and hydroxylation , generating metabolites critical for pharmacological activity .

Propriétés

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMRABOUZCDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.